1-Cyclopropylpiperazine dihydrobromide 1-Cyclopropylpiperazine dihydrobromide
Brand Name: Vulcanchem
CAS No.: 159974-58-0; 20327-23-5
VCID: VC4772337
InChI: InChI=1S/C7H14N2.2BrH/c1-2-7(1)9-5-3-8-4-6-9;;/h7-8H,1-6H2;2*1H
SMILES: C1CC1N2CCNCC2.Br.Br
Molecular Formula: C7H16Br2N2
Molecular Weight: 288.027

1-Cyclopropylpiperazine dihydrobromide

CAS No.: 159974-58-0; 20327-23-5

Cat. No.: VC4772337

Molecular Formula: C7H16Br2N2

Molecular Weight: 288.027

* For research use only. Not for human or veterinary use.

1-Cyclopropylpiperazine dihydrobromide - 159974-58-0; 20327-23-5

Specification

CAS No. 159974-58-0; 20327-23-5
Molecular Formula C7H16Br2N2
Molecular Weight 288.027
IUPAC Name 1-cyclopropylpiperazine;dihydrobromide
Standard InChI InChI=1S/C7H14N2.2BrH/c1-2-7(1)9-5-3-8-4-6-9;;/h7-8H,1-6H2;2*1H
Standard InChI Key CVUIDGROGBCNHZ-UHFFFAOYSA-N
SMILES C1CC1N2CCNCC2.Br.Br

Introduction

Chemical Identity and Structural Characteristics

Base Compound: 1-Cyclopropylpiperazine

The parent compound, 1-cyclopropylpiperazine, features a piperazine ring substituted with a cyclopropyl group at one nitrogen atom. Key identifiers include:

PropertyValueSource
CAS Number20327-23-5
Molecular FormulaC₇H₁₄N₂
Molecular Weight126.2 g/mol
Density1.0 ± 0.1 g/cm³
Boiling Point200.0 ± 8.0 °C at 760 mmHg
LogP0.19

The cyclopropyl group introduces steric strain and electronic effects that influence reactivity, making it a valuable scaffold in drug design .

Dihydrobromide Salt Formation

The dihydrobromide salt is synthesized via protonation of the secondary amine groups in 1-cyclopropylpiperazine using hydrobromic acid. This reaction typically yields:

  • Molecular Formula: C₇H₁₄N₂ · 2HBr

  • Theoretical Molecular Weight: 126.2 (base) + 2(80.91) (HBr) = 288.02 g/mol

  • Appearance: Likely a crystalline solid, analogous to other piperazine dihydrobromides (e.g., 1-n-propylpiperazine dihydrobromide, which forms a slightly yellow powder) .

Synthesis and Purification

Synthetic Routes

1-Cyclopropylpiperazine is typically prepared through nucleophilic substitution reactions. A representative method involves:

  • Cyclopropanation: Reacting piperazine with cyclopropyl bromide under basic conditions.

  • Purification: Isolation via fractional distillation or recrystallization .

For the dihydrobromide salt:
3. Salt Formation: Treating 1-cyclopropylpiperazine with aqueous HBr (48%) in a 1:2 molar ratio.
4. Crystallization: Evaporating the solvent under reduced pressure to obtain the solid salt .

Physicochemical Properties

Thermal Stability

  • Base Compound: Decomposes above 200°C, consistent with its boiling point .

  • Salt Form: Expected to exhibit higher thermal stability due to ionic interactions, with decomposition likely above 250°C.

Solubility Profile

Solvent1-CyclopropylpiperazineDihydrobromide Salt (Predicted)
WaterModerateHigh
EthanolHighModerate
DichloromethaneLowInsoluble

The salt’s increased polarity enhances water solubility, facilitating biological testing .

Biological and Pharmacological Applications

Histamine H₃ Receptor Antagonism

1-Cyclopropylpiperazine derivatives are precursors to trisubstituted ureas that exhibit potent H₃ receptor antagonism (IC₅₀ < 100 nM) . These compounds modulate neurotransmitter release, showing promise in treating sleep disorders and cognitive deficits.

Kinase Inhibition

In patent literature, cyclopropyl-piperazine motifs are incorporated into macrocyclic inhibitors targeting MCL-1, an apoptosis-regulating protein overexpressed in cancers . For example:
Inhibitor Potency=Kd<10nM for MCL-1 binding\text{Inhibitor Potency} = K_d < 10 \, \text{nM for MCL-1 binding}

Antibacterial Agents

N-oxide derivatives of 1-cyclopropylpiperazine demonstrate activity against Helicobacter pylori, with minimum inhibitory concentrations (MIC) ranging from 2–8 µg/mL .

ParameterValue
TWA (8-hour)Not established
STEL (15-minute)1 mg/m³ (proposed)

Industrial and Research Use Cases

Pharmaceutical Intermediates

The compound serves as a building block in:

  • CSF-1R Kinase Inhibitors: 3-AmidO-4-anilinoquinolines for oncology .

  • Cysteine Protease Inhibitors: Sulfonamide derivatives for treating parasitic infections .

Analytical Reference Standards

High-purity (>98%) 1-cyclopropylpiperazine is commercially available for LC-MS calibration and method development .

SupplierPurityPrice (USD)
TCI Chemical>98%$154/g
SynQuest Laboratories>95%$77/g
Biosynth Carbosynth>97%$80/250 mg

Regulatory Compliance

  • HS Code: 2933.59.95 (Piperazine derivatives)

  • Transport Class: 8 (Corrosive substances)

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